(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol
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Overview
Description
(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a fused pyrazole and pyridine ring system, which is further substituted with three methyl groups and a methanol group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol typically involves the formation of the pyrazolopyridine core followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid is a widely used strategy .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl groups and the methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. Its structural similarity to purine bases like adenine and guanine makes it a candidate for interactions with biological macromolecules, such as DNA and proteins .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Studies have shown that pyrazolopyridine derivatives can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of (1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
- 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol
- 2-furancarboxamide, N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)
Uniqueness
What sets (1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methanol group, in particular, provides unique opportunities for further functionalization and derivatization .
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanol |
InChI |
InChI=1S/C10H13N3O/c1-6-4-8(5-14)9-7(2)12-13(3)10(9)11-6/h4,14H,5H2,1-3H3 |
InChI Key |
DKDVBPACDZACGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)CO |
Origin of Product |
United States |
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